REACTION_CXSMILES
|
[I-].C(S[CH2:6][CH2:7][N+:8]([CH3:11])([CH3:10])C)(=O)C.[N+](C1C=CC(SS[C:26]2[CH:27]=[CH:28][C:29]([N+]([O-])=O)=[C:30]([CH:34]=2)[C:31](O)=O)=CC=1C(O)=O)([O-])=O.SC[C@H]([C@@H](CS)O)O.[OH2:46].Cl.NC1C2C(N=C3C=1CCCC3)=CC=CC=2.[CH3:63][N+](C1C=CC(CCC(CCC2C=CC([N+](CC=C)(C)C)=CC=2)=O)=CC=1)(CC=C)C.C[N+]([CH2:97][CH2:98][CH2:99]CCCCCCC[N+](C)(C)C)(C)C.CC[N+](C1C=CC=C(O)C=1)(C)C.C[N+](C1C=C(C(=O)CC(F)(F)F)C=CC=1)(C)C.C/C=C1/[C@H]2C=C(C)C[C@]/1(N)C1C=CC(NC=1C2)=O>>[CH3:11][N:8]([C:7]1[CH:6]=[CH:31][C:30]2[CH:34]=[C:26]([C:99]([CH:98]=[CH2:97])=[O:46])[CH:27]=[CH:28][C:29]=2[CH:63]=1)[CH3:10] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].C(C)(=O)SCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)SSC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
|
Name
|
dithiothreitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC[C@@H](O)[C@H](O)CS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.Cl.NC=1C2=CC=CC=C2N=C2CCCCC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[N+](C)(C)C=1C=CC=C(C1)O
|
Name
|
m-(N,N,N-trimethylammonio)trifluoromethylacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)C=1C=C(C=CC1)C(CC(F)(F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C=C\1/[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |